molecular formula C22H26O4 B12004050 methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate CAS No. 75083-45-3

methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate

Cat. No.: B12004050
CAS No.: 75083-45-3
M. Wt: 354.4 g/mol
InChI Key: ZRBBCVQLZFVRCK-KAMYIIQDSA-N
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Description

Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate is a synthetic organic compound with a complex structure It belongs to the class of steroids and is characterized by the presence of multiple double bonds and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of Grignard reagents to introduce the necessary functional groups . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce keto groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: It is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Methyl (17Z)-3,11-dioxopregna-1,4,17-trien-21-oate can be compared with other similar steroidal compounds, such as:

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Testosterone: An androgenic steroid involved in male reproductive functions.

    Estradiol: An estrogenic steroid involved in female reproductive functions.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

75083-45-3

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2Z)-2-(10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene)acetate

InChI

InChI=1S/C22H26O4/c1-21-9-8-15(23)10-13(21)4-6-16-17-7-5-14(11-19(25)26-3)22(17,2)12-18(24)20(16)21/h8-11,16-17,20H,4-7,12H2,1-3H3/b14-11-

InChI Key

ZRBBCVQLZFVRCK-KAMYIIQDSA-N

Isomeric SMILES

CC1\2CC(=O)C3C(C1CC/C2=C/C(=O)OC)CCC4=CC(=O)C=CC34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=CC(=O)OC)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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